(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 475102-14-8
VCID: VC2009003
InChI: InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
SMILES: B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O
Molecular Formula: C14H18BNO4
Molecular Weight: 275.11 g/mol

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

CAS No.: 475102-14-8

Cat. No.: VC2009003

Molecular Formula: C14H18BNO4

Molecular Weight: 275.11 g/mol

* For research use only. Not for human or veterinary use.

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid - 475102-14-8

Specification

CAS No. 475102-14-8
Molecular Formula C14H18BNO4
Molecular Weight 275.11 g/mol
IUPAC Name [5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Standard InChI InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
Standard InChI Key PEOOUPNYKOKTRH-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O

Introduction

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an indole ring. This compound is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The Boc group is commonly used to protect amines during chemical reactions, ensuring that the functional group remains intact until it is needed .

Chemical Reactions

  • Oxidation: Can be oxidized to form alcohols or phenols using oxidizing agents like hydrogen peroxide.

  • Reduction: Can be reduced to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Synthesis Methods

The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. A common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent.

Organic Synthesis

This compound is a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biological and Medicinal Applications

  • Enzyme Inhibition: Acts as an inhibitor by forming covalent bonds with the active sites of enzymes, affecting metabolic pathways and gene expression.

  • Drug Development: Investigated for its potential in drug development, especially in the synthesis of boron-containing drugs.

Material Science

Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

CompoundUnique FeaturesApplications
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acidIndole ring and Boc protecting groupOrganic synthesis, drug development
Phenylboronic acidSimple phenyl ringGeneral organic synthesis
4-Bromophenylboronic acidBromo substituent on phenyl ringCross-coupling reactions in pharmaceutical synthesis
2-Thienylboronic acidThienyl ringHeterocyclic synthesis

The unique combination of an indole ring and a Boc protecting group makes (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid particularly valuable in complex organic syntheses.

Safety and Handling

  • Hazard Statements: H315-H319-H335 (causes skin and eye irritation, may cause respiratory irritation) .

  • Precautionary Statements: P264-P302+P352-P304+P340 (wash thoroughly after handling, avoid contact with skin and eyes) .

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